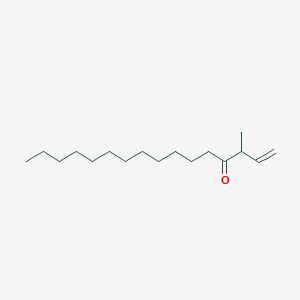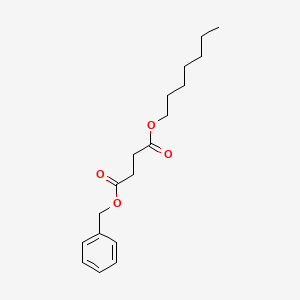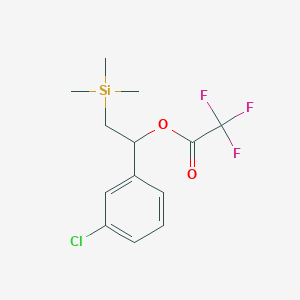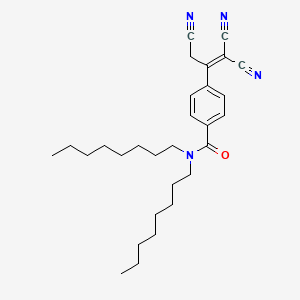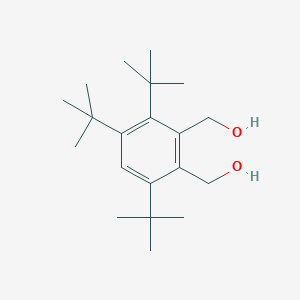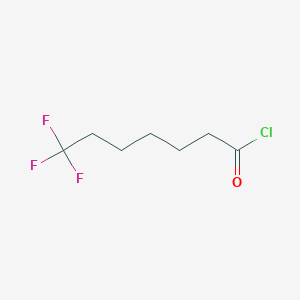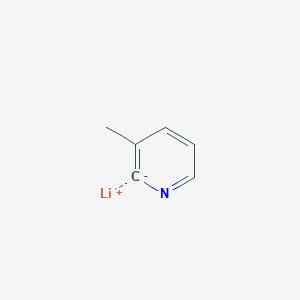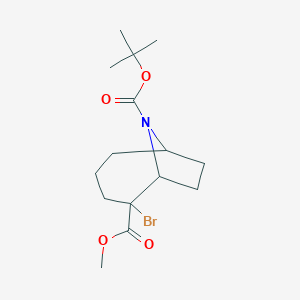
Butyl 3-oxobutaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-oxobutaneperoxoate: is an organic peroxide compound that is used in various chemical processes. It is known for its ability to initiate polymerization reactions and is often used as a radical initiator in the production of polymers. The compound is characterized by its peroxide group, which is highly reactive and can decompose to form free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 3-oxobutaneperoxoate can be synthesized through the reaction of butyl hydroperoxide with 3-oxobutanoic acid under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction is carried out at low temperatures to prevent the decomposition of the peroxide group.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound. Safety measures are crucial during the production process due to the highly reactive nature of the peroxide group.
Chemical Reactions Analysis
Types of Reactions: Butyl 3-oxobutaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can oxidize other compounds, leading to the formation of new products.
Reduction: The compound can be reduced to form butyl 3-oxobutanoate.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to proceed.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of this compound.
Reduction: The major product is butyl 3-oxobutanoate.
Substitution: Substituted derivatives of this compound are formed.
Scientific Research Applications
Chemistry: Butyl 3-oxobutaneperoxoate is used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the chain reaction process.
Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to decompose and release active radicals that can interact with biological molecules.
Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. It is also used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of butyl 3-oxobutaneperoxoate involves the decomposition of the peroxide group to form free radicals. These free radicals can initiate chain reactions by reacting with other molecules. The molecular targets include unsaturated compounds, which can undergo polymerization or other chemical transformations upon interaction with the radicals.
Comparison with Similar Compounds
Butyl hydroperoxide: Similar in structure but lacks the oxobutanoate group.
Methyl 3-oxobutaneperoxoate: Similar peroxide group but with a different alkyl chain.
Ethyl 3-oxobutaneperoxoate: Similar peroxide group but with a different alkyl chain.
Uniqueness: Butyl 3-oxobutaneperoxoate is unique due to its specific combination of the butyl group and the 3-oxobutanoate group, which provides distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
137314-71-7 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
butyl 3-oxobutaneperoxoate |
InChI |
InChI=1S/C8H14O4/c1-3-4-5-11-12-8(10)6-7(2)9/h3-6H2,1-2H3 |
InChI Key |
FDVCVOYIOSFPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOOC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
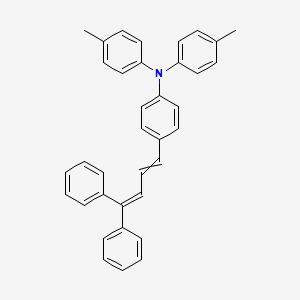
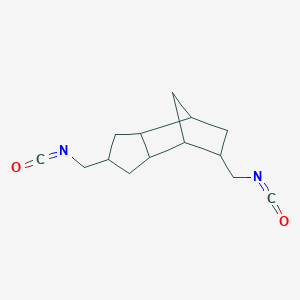
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
